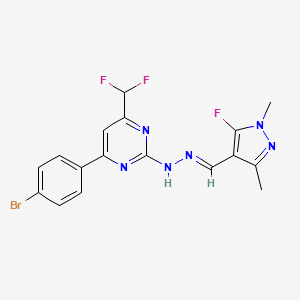![molecular formula C18H25ClN4O2S B10928433 1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10928433.png)
1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a sulfonyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chlorobenzyl chloride and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Reaction Conditions: The piperazine ring is reacted with 4-chlorobenzyl chloride under basic conditions to form the intermediate 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base to yield the final product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may result in the formation of new substituted derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Effects: The compound’s effects can range from inhibiting microbial growth to inducing cell death in cancer cells, depending on its molecular targets and pathways.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other similar compounds:
Similar Compounds: Compounds like ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate share structural similarities, featuring pyrazole and benzyl groups.
Uniqueness: The presence of the sulfonyl group and the specific substitution pattern on the piperazine ring make this compound unique, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25ClN4O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C18H25ClN4O2S/c1-4-23-15(3)18(14(2)20-23)26(24,25)22-11-9-21(10-12-22)13-16-5-7-17(19)8-6-16/h5-8H,4,9-13H2,1-3H3 |
InChI Key |
MRCLCYIZHVQASL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928350.png)
![3,6-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928352.png)
![N-(4-acetylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928362.png)

![1-benzyl-6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928369.png)
![1-(4-{[4-(Phenylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10928383.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10928390.png)
![N'-(3,5-dichloro-4-hydroxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10928393.png)
![9-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10928395.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10928401.png)
![2-[1-(4-methylphenyl)propyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10928412.png)
![methyl 2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10928413.png)
![1-(difluoromethyl)-5-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10928423.png)
![1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928426.png)
